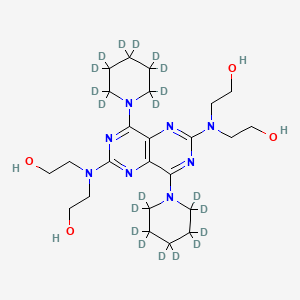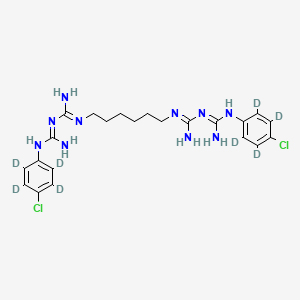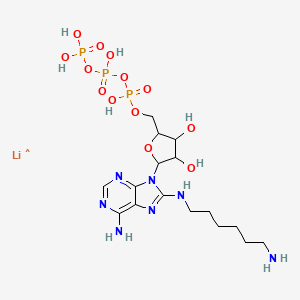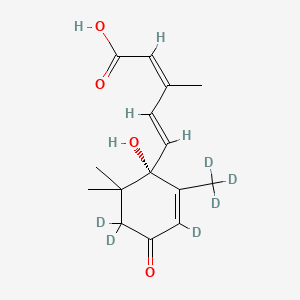
2,3-Epoxydecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Epoxydecanal is an organic compound belonging to the class of epoxides, which are characterized by a three-membered cyclic ether. This compound is known for its distinctive aroma properties and is often used as a flavoring agent . Its chemical formula is C10H18O2, and it is typically a colorless to pale yellow liquid with a fatty citrus aroma .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxydecanal typically involves the epoxidation of decanal. One common method is the reaction of decanal with a peracid, such as peracetic acid, under controlled conditions. The reaction proceeds as follows:
Decanal+Peracetic Acid→this compound+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts to enhance the reaction rate and yield. The process generally involves the use of a solvent to dissolve the reactants and maintain the reaction mixture at an optimal temperature range, typically between 50°C and 70°C. The reaction is monitored to ensure complete conversion of decanal to this compound.
化学反応の分析
Types of Reactions: 2,3-Epoxydecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like water, alcohols, or amines can react with this compound under acidic or basic conditions.
Major Products:
Oxidation: Decanoic acid.
Reduction: 2,3-Decanediol.
Substitution: Various hydroxy or amino derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Epoxydecanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its aroma properties make it useful in studies related to olfaction and flavor science.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of eco-friendly coatings and as a flavoring agent in the food industry
作用機序
The mechanism of action of 2,3-Epoxydecanal involves its interaction with nucleophilic groups in various chemical reactions. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of new bonds and products. This reactivity is exploited in both synthetic chemistry and industrial applications to create a wide range of derivatives.
類似化合物との比較
- 2,3-Epoxyhexanal
- 2,3-Epoxyoctanal
- 2,3-Epoxynonanal
Comparison: 2,3-Epoxydecanal is unique due to its longer carbon chain compared to its homologs like 2,3-Epoxyhexanal and 2,3-Epoxyoctanal. This longer chain contributes to its distinct fatty citrus aroma and makes it more suitable for certain industrial applications, such as eco-friendly coatings and flavoring agents .
特性
CAS番号 |
102369-06-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(2R,3S)-3-heptyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h8-10H,2-7H2,1H3/t9-,10-/m0/s1 |
InChIキー |
ZAYNCWQGQVRPDV-UWVGGRQHSA-N |
SMILES |
CCCCCCCC1C(O1)C=O |
異性体SMILES |
CCCCCCC[C@H]1[C@@H](O1)C=O |
正規SMILES |
CCCCCCCC1C(O1)C=O |
密度 |
0.912-0.922 (20º) |
物理的記述 |
Colourless to pale yellow clear liquid; fatty citrus aroma |
溶解性 |
Very slightly soluble in water Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)








![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)



